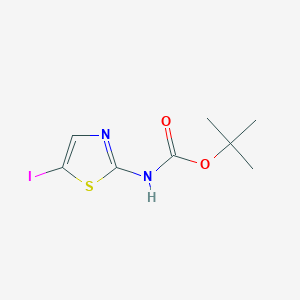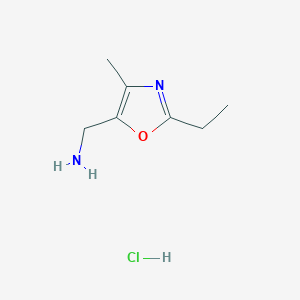
3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one
Descripción general
Descripción
3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one (3-AMDP) is a unique and versatile compound that is used in a variety of scientific research applications. It is a heterocyclic organic compound, which is composed of a ring of five atoms, with three nitrogen, one carbon, and one oxygen atom. 3-AMDP has a wide range of applications in pharmaceuticals, cosmetics, and other industries, due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one is used in a variety of scientific research applications, such as drug design and development, and the study of enzyme activity. It has also been used in the synthesis of a variety of pharmaceuticals and cosmetics, as well as in the study of the structure and function of proteins. 3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one has also been used in the development of new materials for use in medical implants and devices.
Mecanismo De Acción
3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one acts as a substrate for enzymes, which catalyze the formation of a variety of compounds. The mechanism of action of 3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one is not fully understood, however, it is believed to interact with the enzyme in a specific way, which results in the formation of the desired product.
Biochemical and Physiological Effects
3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and phosphodiesterases. It has also been found to modulate the activity of certain receptors, such as the adenosine receptor. In addition, 3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one has been found to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one has a number of advantages and limitations when used in lab experiments. One of its major advantages is its low cost and availability, which makes it an ideal compound for use in research applications. Additionally, 3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one is relatively stable, and its chemical structure is relatively simple, making it easy to work with. However, 3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one is also relatively toxic, and its effects on organisms are not fully understood, so it should be used with caution.
Direcciones Futuras
There are a number of potential future directions for 3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one research. These include the development of new pharmaceuticals and cosmetics, as well as the development of new materials for use in medical implants and devices. Additionally, further research into the mechanism of action of 3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one is needed, in order to better understand its effects on organisms. Finally, further research into the biochemical and physiological effects of 3-Amino-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one is needed, in order to develop new therapies and treatments.
Propiedades
IUPAC Name |
3-amino-1-(3-methylbut-2-enyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)5-7-12-6-3-4-9(11)10(12)13/h3-6H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUCAQPBJJCMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=CC=C(C1=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)
![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1382549.png)
![tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate](/img/structure/B1382550.png)




![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)
![5-(Bromomethyl)spiro[2.3]hexane](/img/structure/B1382558.png)
![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382559.png)

![tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1382564.png)